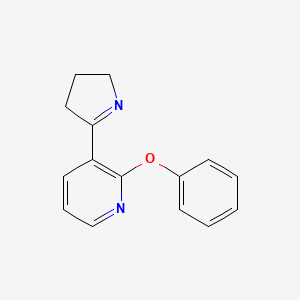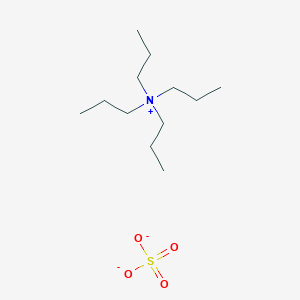
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phénoxy pyridine est un composé hétérocyclique qui contient à la fois des cycles pyridine et pyrrole.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-phénoxy pyridine implique généralement la condensation de dérivés de pyridine avec des dérivés de pyrrole. Une méthode courante est la synthèse du pyrrole de Paal-Knorr, qui implique la réaction de 2,5-diméthoxytétrahydrofurane avec des amines en présence d'un catalyseur tel que le chlorure de fer(III) . Les conditions de réaction sont généralement douces et les rendements sont bons à excellents.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et l'optimisation des conditions de réaction peuvent améliorer l'efficacité et le rendement du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phénoxy pyridine peut subir divers types de réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé pour former les N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le cycle pyridine en dérivés de pipéridine.
Substitution : Des réactions de substitution électrophile et nucléophile peuvent se produire à la fois sur les cycles pyridine et pyrrole.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont couramment utilisés.
Substitution : Des réactifs tels que les halogènes, les halogénoalcanes et les chlorures de sulfonyle sont utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des N-oxydes, tandis que la réduction peut produire des dérivés de pipéridine.
Applications de la recherche scientifique
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phénoxy pyridine a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de composés hétérocycliques plus complexes.
Industrie : Il est utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques et optiques spécifiques.
Mécanisme d'action
Le mécanisme d'action de 3-(3,4-dihydro-2H-pyrrol-5-yl)-2-phénoxy pyridine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes et aux récepteurs, modulant ainsi leur activité. Par exemple, il peut inhiber certaines enzymes impliquées dans les voies inflammatoires, ce qui conduit à ses effets anti-inflammatoires .
Applications De Recherche Scientifique
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Myosmine : Un composé apparenté avec une structure pyridine-pyrrole similaire.
2-(3-Pyridyl)-1-pyrroline : Un autre composé avec un système cyclique pyridine et pyrrole.
Unicité
3-(3,4-Dihydro-2H-pyrrol-5-yl)-2-phénoxy pyridine est unique en raison de son motif de substitution spécifique et de la présence d'un groupe phénoxy. Cette caractéristique structurale peut influencer sa réactivité et son activité biologique, ce qui le distingue d'autres composés similaires .
Propriétés
Formule moléculaire |
C15H14N2O |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
3-(3,4-dihydro-2H-pyrrol-5-yl)-2-phenoxypyridine |
InChI |
InChI=1S/C15H14N2O/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h1-4,6-8,11H,5,9-10H2 |
Clé InChI |
FSDNGOZGMWUWEN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=NC1)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-[Bis[3,5-bis(trifluoromethyl)phenyl]-hydroxymethyl]spiro[13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1,3(8),4,10,12,14,16,18,20,22-decaene-7,4'-oxane]-10-yl]-bis[3,5-bis(trifluoromethyl)phenyl]methanol;bromide](/img/structure/B11822486.png)
![ethyl 7-bromo-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B11822492.png)
![(R)-N-[1-(4-bromophenyl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822500.png)

![Tert-butyl 6-bromo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B11822514.png)
![Methyl 3-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11822521.png)


![3-Bromo-4H,5H,6H,7H-thieno[2,3-C]pyridine](/img/structure/B11822539.png)
![4-Bromotricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one](/img/structure/B11822545.png)


![(R)-N-[1-(4-bromothiophen-2-yl)ethylidene]-2-methylpropane-2-sulfinamide](/img/structure/B11822598.png)
